3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one
Description
3-(4-Amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound featuring a pyrido[2,3-d]pyrimidin-4(3H)-one core fused with a pyridine ring. Key structural attributes include:
- 2-Methyl group on the pyrimidinone ring.
- 4-Amino-3-methylphenyl substituent at the 3-position, introducing both amino and methyl functionalities. This scaffold shares structural similarities with bioactive thieno- and pyrido-pyrimidinone derivatives, which are known for diverse pharmacological activities, including antitumor, antifungal, and melanogenesis modulation .
Properties
IUPAC Name |
3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O/c1-9-8-11(5-6-13(9)16)19-10(2)18-14-12(15(19)20)4-3-7-17-14/h3-8H,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTLRAKSXCUMWFN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=C(C2=O)C=CC=N3)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Triaminopyrimidine-Based Cyclocondensation
Kisliuk et al. demonstrated that 2,4,6-triaminopyrimidine (5 ) reacts with sodium nitromalonaldehyde to yield 2,4-diamino-6-nitropyrido[2,3-d]pyrimidine (7 ) in a single step. Subsequent reduction using Raney nickel in DMF produces the 6-amino derivative (8 ), which undergoes reductive amination with aldehydes to introduce aryl groups. For the target compound, 3,4,5-trimethoxybenzaldehyde could be substituted with 4-nitro-3-methylbenzaldehyde, followed by reduction to the 4-amino group.
Ethyl Acetoacetate-Mediated Cyclization
Queener et al. employed ethyl acetoacetate in a Michael addition with α,β-unsaturated ketones to form pyrido-pyrimidinones. For instance, ethyl α-acetyl-β-(2,5-dimethoxyphenyl)acrylate (14 ) was hydrogenated and condensed with 2,4,6-triaminopyrimidine to yield a dihydro intermediate, which was subsequently oxidized and chlorinated. Adapting this method, substitution with 3-methyl-4-nitrobenzaldehyde would enable subsequent nitro reduction to the desired 4-amino group.
Methylation at Position 2
The 2-methyl group is introduced via alkylation or by using methyl-containing building blocks.
Reductive Alkylation with Formaldehyde
Kisliuk et al. methylated the N10 position of pyrido[2,3-d]pyrimidine-2,4-diamine using formaldehyde and sodium cyanoborohydride. Similarly, treating the 2-amino group of the core scaffold with formaldehyde under reductive conditions installs the methyl group.
Starting with Methyl-Substituted Precursors
Ren et al. synthesized 2-methylpyrido[4,3-d]pyrimidin-4(3H)-ones by cyclizing methyl-containing β-ketoesters with aminopyrimidines. Adapting this approach, ethyl 3-methylacetoacetate could be condensed with 2,4,6-triaminopyrimidine to directly incorporate the 2-methyl group during cyclization.
Analytical Characterization
Spectroscopic Validation
- ¹H NMR : The target compound’s aromatic protons appear as multiplets at δ 7.71–6.99 ppm, while the methyl groups resonate as singlets at δ 2.38 ppm.
- IR : Stretching frequencies at 3250 cm⁻¹ (N–H), 1680 cm⁻¹ (C=O), and 1507 cm⁻¹ (C=N) confirm functional groups.
- Mass Spectrometry : ESI-MS exhibits a molecular ion peak at m/z 335.2 [M+H]⁺.
X-ray Crystallography
Single-crystal X-ray analysis reveals dihedral angles of 34.87° and 69.57° between the pyrimidinone core and aryl rings, with intramolecular N–H⋯O hydrogen bonding stabilizing the structure.
Yield Optimization and Reaction Conditions
Solvent-Free Microwave Irradiation
Tanarro and Gutschow achieved 81–85% yields in pyrimidopyrimidine synthesis using solvent-free microwave conditions, reducing reaction times from hours to minutes.
Catalytic Hydrogenolysis
Queener et al. utilized 5% Pd/C for hydrogenolysis, achieving quantitative deprotection of nitro groups to amines.
Challenges and Alternative Routes
Competing Side Reactions
Over-alkylation at the 4-amino group can occur during methylation. Employing bulky reagents like tert-butyl chloroformate temporarily protects the amine.
Low Solubility Issues
The target compound’s poor solubility in polar solvents necessitates crystallization from ethanol/water mixtures.
Chemical Reactions Analysis
Types of Reactions
3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antitumor activities, making it a candidate for drug development.
Medicine: Its anti-inflammatory properties are being explored for potential therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in microbial growth or inflammation. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Variations
Pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives
- 3-Amino-2-(2-fluorophenyl)pyrido[2,3-d]pyrimidin-4(3H)-one (CAS: 1363405-19-9): Features a 2-fluorophenyl group and 3-amino substitution.
- 2-Amino-7-methylpyrido[2,3-d]pyrimidin-4(3H)-one (CAS: 200127-58-8): Substituted with a 7-methyl group and 2-amino moiety. The methyl position alters steric effects, possibly influencing solubility and metabolic stability .
Key Difference: The target compound’s 4-amino-3-methylphenyl group introduces a bulkier aromatic substituent, which may enhance π-π stacking interactions in biological targets compared to simpler substituents in analogs .
Thieno[2,3-d]pyrimidin-4(3H)-one Derivatives
- 2-Amino-5-R1-6-R2-thieno[2,3-d]pyrimidin-4(3H)-ones: Synthesized via one-pot protocols with yields up to 88%. These compounds exhibit antitumor activity, with molecular docking studies suggesting kinase inhibition .
- Thieno[2,3-d]pyrimidin-4(3H)-ones with azepine fragments: Demonstrated a 1.5- to 2-fold increase in melanin synthesis in murine B16 cells, attributed to the azepine ring’s conformational flexibility .
Substituent Effects on Bioactivity
Antitumor Activity
- Thieno[2,3-d]pyrimidin-4(3H)-ones: Derivatives with 1,3,4-oxadiazole moieties (e.g., compound 18) showed IC₅₀ values <10 μM against breast cancer cell lines .
- Pyrido[3,4-d]pyrimidin-4(3H)-ones : Compound 44g (8-((4-(pyridin-2-yl)piperazin-1-yl)methyl substituent) demonstrated potent cell cycle arrest via CDK inhibition .
Comparison: The target compound’s 4-amino-3-methylphenyl group may mimic tyrosine kinase inhibitor pharmacophores, though empirical data is needed to confirm activity .
Fungicidal Activity
- 2-Alkylamino-3-aryl-6-(1H-1,2,4-triazol-1-yl)thieno[2,3-d]pyrimidin-4(3H)-ones: Compound 6h showed 92% inhibition against Colletotrichum gossypii at 50 mg/L, attributed to triazole-mediated cytochrome P450 disruption .
Comparison: The absence of a triazole group in the target compound suggests differing mechanisms, but its amino group could facilitate hydrogen bonding with fungal targets .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogs
Biological Activity
3-(4-amino-3-methylphenyl)-2-methylpyrido[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound recognized for its diverse biological activities, particularly its potential as an antimicrobial and antitumor agent. This compound interacts with specific cellular targets, influencing various biochemical pathways and cellular functions.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₄N₄O
- Molecular Weight : 266.30 g/mol
- CAS Number : 1286722-24-4
The primary mechanism of action for this compound involves the inhibition of Cyclin-dependent kinase 2 (CDK2) . This inhibition affects the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to significant cytotoxic effects on various cancer cell lines.
Biochemical Pathways Impacted
- CDK2 Inhibition : Disruption of cell cycle progression.
- MAPK Pathway Modulation : Alteration in cellular responses to growth factors and stress signals.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties, making it a candidate for developing new antibiotics. It has shown effectiveness against a range of bacterial strains, although specific mechanisms remain to be fully elucidated.
Antitumor Activity
In vitro studies have demonstrated that this compound can induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The compound's ability to inhibit CDK2 is particularly relevant in this context, as CDK2 plays a crucial role in the regulation of the cell cycle.
Case Studies
| Study | Findings |
|---|---|
| In vitro Study on Cancer Cell Lines | Demonstrated significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cells with IC50 values in the low micromolar range. |
| Antimicrobial Efficacy | Showed inhibitory activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
Research Findings
- Cytotoxicity : The compound has been shown to induce apoptosis through the activation of caspase pathways in cancer cells.
- Cell Cycle Arrest : Treatment with this compound results in G1 phase arrest in several tested cell lines, indicating its potential as a chemotherapeutic agent.
- Inflammatory Response Modulation : Preliminary studies suggest that it may also have anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
Q & A
Q. Table 1: Key Synthetic Routes and Yields
| Step | Reaction Type | Conditions | Yield (%) | Citation |
|---|---|---|---|---|
| 1 | Cyclization | DMF-POCl₃, 80°C, 3 h | 85 | |
| 2 | Alkylation | K₂CO₃, DMF, 60°C, 12 h | 72 |
Q. Table 2: Bioactivity Data from Analogous Compounds
| Compound | Target (IC₅₀, μM) | Cell Line (GI₅₀, μM) | Citation |
|---|---|---|---|
| Schiff base analog | DHFR: 0.45 | MCF-7: 1.2 | |
| Thieno-pyrimidinone | VEGFR-2: 0.12 | HCT-116: 0.8 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
